3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid
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Overview
Description
3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid is a chemical compound belonging to the pyridazine-4-carboxylic acid family. It has the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a dimethylcyclopropyl group attached to an amino group on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine-4-carboxylic acid with 2,2-dimethylcyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazine-4-carboxylic acid: A closely related compound with similar chemical properties.
2,2-Dimethylcyclopropylamine: Shares the dimethylcyclopropyl group but lacks the pyridazine ring.
Pyridazinone derivatives: Compounds with a similar pyridazine core but different functional groups.
Uniqueness
3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid is unique due to the presence of both the dimethylcyclopropyl group and the pyridazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-10(2)5-7(10)12-8-6(9(14)15)3-4-11-13-8/h3-4,7H,5H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDLKWHOIZCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=C(C=CN=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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